1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of fluorobenzyl, nitrobenzo[d]thiazol, and dihydropyridine carboxamide moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl)thiazolidin-4-ones, have been found to inhibit hiv-1 reverse transcriptase (rt) .
Mode of Action
Similar compounds have shown to inhibit hiv-1 rt through uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
The compound likely affects the HIV replication pathway by inhibiting the RT enzyme. This enzyme is crucial for the conversion of viral RNA into DNA, a necessary step for the virus to integrate into the host genome and replicate .
Result of Action
The inhibition of the RT enzyme by this compound would prevent the replication of HIV-1, thereby reducing the viral load in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 4-fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorobenzyl intermediate.
Synthesis of the nitrobenzo[d]thiazol intermediate: This step involves the nitration of benzo[d]thiazole to introduce the nitro group at the desired position.
Coupling of intermediates: The 4-fluorobenzyl intermediate is then coupled with the nitrobenzo[d]thiazol intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-(4-fluorobenzyl)-N-(6-aminobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has an amino group instead of a nitro group, which may affect its chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with the CAS number 941988-93-8, is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives and exhibits a variety of pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C20H13FN4O4S with a molecular weight of 424.4 g/mol. Its structure includes a fluorobenzyl group, a nitrobenzo[d]thiazole moiety, and a dihydropyridine ring, contributing to its unique chemical properties and biological activities. The compound's structural representation is as follows:
Property | Value |
---|---|
CAS Number | 941988-93-8 |
Molecular Formula | C20H13FN4O4S |
Molecular Weight | 424.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated their potential effectiveness against various bacterial strains, suggesting that the incorporation of the nitrobenzo[d]thiazole moiety enhances their antimicrobial activity .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. For instance, derivatives containing similar structural motifs have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation .
A comparative analysis of related compounds revealed that those with electron-withdrawing groups (like the nitro group) exhibited enhanced cytotoxicity compared to their analogs without such groups. This suggests that the presence of the nitro group in the structure may play a critical role in enhancing biological activity.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazole derivatives, several compounds were tested against common pathogens. The results indicated that compounds similar to this compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of structurally related compounds highlighted their ability to inhibit tumor growth in vitro. The study employed MTT assays to evaluate cell viability, revealing that certain derivatives reduced cell viability by over 70% at concentrations as low as 10 µM. Further mechanistic studies indicated that these compounds could induce apoptosis through the activation of caspase pathways .
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets such as enzymes or receptors critical for cellular processes. For instance, docking studies suggest that the compound may bind to tyrosinase (TYR), inhibiting its activity and thus affecting melanin synthesis. This interaction is particularly relevant in studies focused on skin pigmentation disorders .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O4S/c21-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)27)18(26)23-20-22-16-8-7-14(25(28)29)10-17(16)30-20/h1-10H,11H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWHUDDGXSRONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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